Barbituric acid dihydrate
CAS No.: 6191-25-9
Cat. No.: VC19715184
Molecular Formula: C4H8N2O5
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6191-25-9 |
|---|---|
| Molecular Formula | C4H8N2O5 |
| Molecular Weight | 164.12 g/mol |
| IUPAC Name | 1,3-diazinane-2,4,6-trione;dihydrate |
| Standard InChI | InChI=1S/C4H4N2O3.2H2O/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H2 |
| Standard InChI Key | YVLZEVXQPWSUKV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC(=O)NC1=O.O.O |
Introduction
Synthesis and Crystallization
Barbituric acid dihydrate is synthesized by dissolving anhydrous barbituric acid in distilled water under gentle heating (~50°C), followed by slow cooling to 278 K. Crystallization occurs via nucleation at the liquid-air interface, yielding needle-like crystals suitable for single-crystal X-ray diffraction (SCXRD). The process is sensitive to impurities, necessitating rigorous drying of reactants to prevent byproduct formation. A representative synthesis protocol involves:
-
Dissolving 30 g of barbituric acid in 500 mL of hot water.
-
Filtering the solution to remove undissolved particulates.
-
Cooling the filtrate to 278 K over 48 hours to promote crystal growth.
This method achieves yields exceeding 70%, with crystal purity verified via powder X-ray diffraction (PXRD) .
Structural Features and Hydrogen Bonding
The crystal structure of barbituric acid dihydrate is defined by a three-dimensional hydrogen-bonding network. Key structural parameters are summarized in Table 1.
Table 1: Structural Parameters of Barbituric Acid Dihydrate
| Parameter | Orthorhombic (Pnma) | Monoclinic (P2₁/n) |
|---|---|---|
| Unit Cell Angles (°) | α = β = γ = 90 | α = γ = 90, β = 94–90 |
| Hydrogen Bond Length (Å) | 2.68–2.85 | 2.71–2.89 |
| Water Molecule Displacement | In-plane | Out-of-plane |
Temperature-Dependent Phase Behavior
Initial Observations of a Structural Transition
Early studies identified a reversible phase transition at ~217 K, with the monoclinic P2₁/n structure transforming to orthorhombic Pnma upon cooling . This transition was attributed to changes in the β angle, which decreases from 94° at 100 K to 90° at 220 K, effectively converting the monoclinic unit cell into an orthorhombic configuration . Hydrogen-bonding motifs remain consistent across both phases, but differences in water molecule positioning alter the crystal packing .
Reinterpretation via Terahertz Spectroscopy and DFT
Recent terahertz (THz) spectroscopy and density functional theory (DFT) calculations challenge the notion of a true phase transition . At temperatures above 217 K, the system exhibits dynamic disorder, oscillating between two degenerate monoclinic states separated by a low-energy barrier (~2 kJ/mol) . The Pnma structure, previously thought to represent a distinct high-temperature phase, is instead a transitional state with no long-range stability . This disorder manifests as anisotropic thermal motion in X-ray diffraction patterns, erroneously interpreted as orthorhombic symmetry .
Table 2: Energetic and Dynamic Parameters
| Parameter | Value |
|---|---|
| Energy Barrier Between States | 2.1 kJ/mol |
| Terahertz Mode Frequency | 1.2–1.8 THz |
| Thermal Disorder Onset (K) | 217 |
Implications for Crystallographic Models
The dynamic disorder model resolves longstanding ambiguities in resolving the Pnma structure from diffraction data. Computational simulations reveal that the potential energy surface (PES) of barbituric acid dihydrate features two minima corresponding to P2₁/n configurations, with the Pnma arrangement constituting a saddle point . Above 217 K, thermal energy enables rapid interconversion between these states, averaging structural features over time and mimicking higher symmetry . This behavior is analogous to plastic crystals, where molecular motion obscures true lattice symmetry .
Pharmaceutical and Material Science Applications
While barbituric acid itself underpins sedative drugs, the dihydrate’s applications lie primarily in materials science. Its temperature-sensitive lattice dynamics make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume